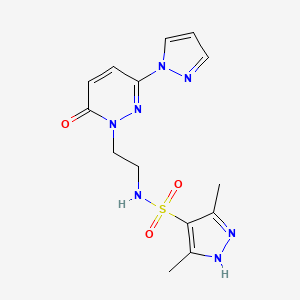

3,5-dimethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O3S/c1-10-14(11(2)18-17-10)25(23,24)16-7-9-21-13(22)5-4-12(19-21)20-8-3-6-15-20/h3-6,8,16H,7,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMYDROJZXVBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,5-dimethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-sulfonamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This compound features a pyrazole ring, a pyridazine moiety, and a sulfonamide group, which are known to contribute to its biological activities.

Research indicates that pyrazole derivatives often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole compounds act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation.

- Antimicrobial Activity : Some studies suggest that these compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways in microbes.

Anticancer Activity

Recent studies have shown that compounds containing the pyrazole structure can effectively inhibit the growth of various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from to across different cancer types including lung and breast cancers .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,5-Dimethyl Pyrazole Derivative | MDA-MB-231 (Breast Cancer) | 3.79 |

| 3,5-Dimethyl Pyrazole Derivative | NCI-H460 (Lung Cancer) | 12.50 |

| 3,5-Dimethyl Pyrazole Derivative | HepG2 (Liver Cancer) | 49.85 |

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties against various strains. In vitro studies showed effective inhibition against Mycobacterium tuberculosis with promising IC50 values .

Case Studies

- Antitumor Activity : A study synthesized a series of pyrazole derivatives and evaluated their anticancer properties against several cell lines. The most potent derivative exhibited an IC50 value of against Aurora-A kinase .

- Antitubercular Agents : Another research effort focused on the design and synthesis of substituted pyrazoles aimed at combating tuberculosis. The derivatives showed significant activity against Mycobacterium tuberculosis, with IC50 values ranging from to .

Scientific Research Applications

Antiproliferative Activity

Research indicates that compounds like 3,5-dimethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-sulfonamide exhibit significant antiproliferative activity against cancer cell lines. A study evaluated several pyrazole derivatives for their in vitro activity against U937 cells, revealing that some compounds demonstrated effective inhibition with half-maximal inhibitory concentrations (IC50) in the micromolar range .

Antioxidant Properties

The compound has been investigated for its potential as an antioxidant. Pyrazole derivatives are known to mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The synthesis of novel pyrazole derivatives has shown promising results as potent antioxidants and inhibitors of lipoxygenase enzymes .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives. The compound's structure suggests potential activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The evaluation involved disc diffusion methods to assess efficacy against these pathogens .

Study on Antiproliferative Activity

A recent investigation into new pyrazole-4-sulfonamide derivatives highlighted the synthesis and biological evaluation of these compounds. The study found that specific derivatives exhibited notable antiproliferative effects without significant cytotoxicity towards normal cells, making them candidates for further development in cancer therapy .

Study on Antioxidant Activity

Another study focused on the design and synthesis of pyrazole derivatives aimed at combating oxidative stress-related diseases. The synthesized compounds were subjected to various assays to evaluate their antioxidant capabilities, demonstrating that certain derivatives could effectively scavenge free radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound 27: 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide

- Core Structure : Pyridine-sulfonamide with a 4-butyl-3,5-dimethylpyrazole substituent.

- Key Differences: Heterocycle: Pyridine (vs. pyridazinone in the target compound). Substituents: 4-Chlorophenyl carbamoyl group (vs. ethyl-linked pyridazinone-pyrazole). Synthesis: Prepared from 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide and 4-chlorophenyl isocyanate (76% yield) .

- Implications: The chlorophenyl carbamoyl group may enhance lipophilicity and π-π stacking, while the pyridine core could alter electronic properties compared to pyridazinone.

Compounds 4i and 4j ()

- Core Structures: 4i: Pyrimidinone-coumarin with tetrazole and phenyl groups. 4j: Pyrazolone-tetrazole with coumarin and thioxo moieties.

- Key Differences :

- Heterocycles : Coumarin and tetrazole (absent in the target compound).

- Functional Groups : Thioxo (4j) and tetrazole (4i) introduce hydrogen-bonding or bioisosteric properties.

- Implications : Coumarin derivatives often exhibit fluorescence or anticoagulant activity, suggesting divergent applications compared to the target sulfonamide .

Physicochemical Comparisons

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3,5-dimethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-sulfonamide?

- Methodology : The synthesis typically involves two critical steps:

Pyridazine ring formation : Reacting hydrazine with a dicarbonyl precursor (e.g., maleic anhydride derivatives) under reflux conditions .

Sulfonamide group introduction : Coupling the pyridazine intermediate with a sulfonyl chloride derivative (e.g., 3,5-dimethylpyrazole-4-sulfonyl chloride) in the presence of a base like triethylamine .

- Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for hydrazine:dicarbonyl) and solvent systems (e.g., DMF/water mixtures) to improve yields .

Q. What analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and purity (e.g., pyrazole methyl groups at δ 2.3–2.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H] = 407.12) and fragmentation patterns .

- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C, H, N, S values .

Q. How can solubility challenges be addressed during in vitro assays?

- Approach :

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents.

- Pre-screen solvents via phase diagrams to identify optimal mixtures .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?

- Protocol :

Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.

Refinement : Apply SHELXL with restraints for disordered regions (e.g., pyrazole/pyridazine torsional angles) and anisotropic displacement parameters .

Q. What strategies mitigate contradictions in bioactivity data across different assays?

- Analysis Framework :

- Statistical Validation : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) .

- Dose-Response Reproducibility : Conduct triplicate assays with positive controls (e.g., IC ± 10% variance threshold) .

Q. How can computational modeling predict reactivity or binding modes of this compound?

- Workflow :

Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to simulate binding to target proteins (e.g., kinases).

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilic sites (e.g., sulfonamide sulfur as nucleophilic target) .

- Validation : Compare computed vs. experimental -NMR chemical shifts (RMSD ≤0.2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.